2,6-Dimethyl-4'-morpholinomethyl benzophenone
Overview
Description
2,6-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It has the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . This compound is widely used as a photoinitiator in the polymer industry and as a sensitizer in the photographic industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-4’-morpholinomethyl benzophenone involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-morpholinomethyl benzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
2,6-Dimethyl-4’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for initiating polymerization reactions under UV light.
Biology: Employed in the study of photoreactive compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-morpholinomethyl benzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb UV light and efficiently generate reactive species.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholinomethyl group, used as a photoinitiator and UV blocker.
4-Methylbenzophenone: Similar structure with a methyl group at the para position, used in similar applications.
Michler’s Ketone: Contains two dimethylamino groups, used as a sensitizer in the photographic industry.
Uniqueness
2,6-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which enhances its photoinitiating properties and broadens its application range. This structural feature allows for more efficient generation of free radicals under UV light, making it a preferred choice in polymer chemistry and related fields.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHKFIUKTYFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642638 | |
Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-11-1 | |
Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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